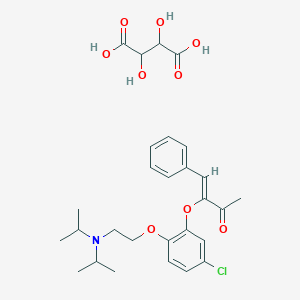
5-(Aminomethyl)-2-methylpyrimidin-4-amine
Übersicht
Beschreibung
Monocesiumarsenat, 2h-markiert, ist eine chemische Verbindung, die Cäsium- und Arsenationen enthält. Die Bezeichnung „2h-markiert“ bedeutet, dass die Verbindung mit Deuterium, einem stabilen Isotop von Wasserstoff, markiert wurde. Diese Markierung wird häufig in der wissenschaftlichen Forschung verwendet, um das Verhalten der Verbindung in verschiedenen Reaktionen und Prozessen zu verfolgen.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Herstellung von Monocesiumarsenat, 2h-markiert, erfolgt typischerweise durch Reaktion von Cäsiumhydroxid mit Arsensäure. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Einarbeitung von Deuterium zu gewährleisten. Die allgemeine Reaktion kann wie folgt dargestellt werden:
CsOH+H3AsO4→CsH2AsO4+H2O
In dieser Reaktion reagiert Cäsiumhydroxid mit Arsensäure unter Bildung von Monocesiumarsenat und Wasser. Die Einarbeitung von Deuterium kann durch die Verwendung deuterierter Reagenzien wie deuteriertem Wasser (D2O) oder deuterierten Säuren erfolgen {_svg_1} .
Industrielle Produktionsmethoden
Die industrielle Produktion von Monocesiumarsenat, 2h-markiert, beinhaltet ähnliche Synthesewege, jedoch in größerem Maßstab. Der Prozess erfordert eine präzise Kontrolle der Reaktionsbedingungen, einschließlich Temperatur, Druck und pH-Wert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung hochreiner Reagenzien und fortschrittlicher Reinigungsverfahren ist unerlässlich, um das gewünschte Produkt zu erhalten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of monocesium arsenate, 2h-labeled, typically involves the reaction of cesium hydroxide with arsenic acid. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium. The general reaction can be represented as follows:
CsOH+H3AsO4→CsH2AsO4+H2O
In this reaction, cesium hydroxide reacts with arsenic acid to form monocesium arsenate and water. The incorporation of deuterium can be achieved by using deuterated reagents, such as deuterated water (D2O) or deuterated acids .
Industrial Production Methods
Industrial production of monocesium arsenate, 2h-labeled, involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The use of high-purity reagents and advanced purification techniques is essential to obtain the desired product .
Analyse Chemischer Reaktionen
Reaktionstypen
Monocesiumarsenat, 2h-markiert, durchläuft verschiedene chemische Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Einige der häufigsten Reaktionen sind:
Oxidation: Monocesiumarsenat kann oxidiert werden, um Verbindungen mit höheren Oxidationsstufen wie Cäsiumarsenat(V) zu bilden.
Reduktion: Es kann reduziert werden, um Verbindungen mit niedrigeren Oxidationsstufen wie Cäsiumarsenit zu bilden.
Substitution: Monocesiumarsenat kann Substitutionsreaktionen eingehen, bei denen das Arsenation durch andere Anionen ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H2O2) und Kaliumpermanganat (KMnO4).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Wasserstoffgas (H2) werden häufig verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von Monocesiumarsenat zu Cäsiumarsenat(V) führen, während die Reduktion Cäsiumarsenit produzieren kann .
Wissenschaftliche Forschungsanwendungen
Monocesiumarsenat, 2h-markiert, hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Tracer in chemischen Reaktionen verwendet, um Reaktionsmechanismen und -wege zu untersuchen.
Biologie: In biologischen Studien eingesetzt, um die Aufnahme und den Stoffwechsel von Arsenverbindungen in Organismen zu untersuchen.
Medizin: Potenzieller Einsatz in der medizinischen Forschung zur Entwicklung von Arsen-basierten Therapien für bestimmte Krankheiten.
Industrie: Wird in industriellen Prozessen zur Synthese von hochreinen Arsenverbindungen und -materialien verwendet
Wirkmechanismus
Der Wirkmechanismus von Monocesiumarsenat, 2h-markiert, beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielen und Signalwegen. In biologischen Systemen kann es mit Enzymen und Proteinen interagieren und deren Funktion und Aktivität beeinflussen. Die Einarbeitung von Deuterium ermöglicht es Forschern, die Bewegung und Transformation der Verbindung im System zu verfolgen, was wertvolle Einblicke in ihr Verhalten und ihre Wirkungen liefert .
Wirkmechanismus
The mechanism of action of monocesium arsenate, 2h-labeled, involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, affecting their function and activity. The incorporation of deuterium allows researchers to trace the compound’s movement and transformation within the system, providing valuable insights into its behavior and effects .
Vergleich Mit ähnlichen Verbindungen
Monocesiumarsenat, 2h-markiert, kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
Dicäsiumarsenat: Enthält zwei Cäsiumionen pro Arsenation, unterscheidet sich in der Stöchiometrie und den Eigenschaften.
Cäsiumdihydrogenarsenat: Enthält zwei Wasserstoffatome pro Arsenation, was sich auf sein chemisches Verhalten auswirkt.
Arsentrioxid: Eine andere Arsenverbindung mit unterschiedlichen Eigenschaften und Anwendungen
Monocesiumarsenat, 2h-markiert, ist aufgrund seiner Deuteriummarkierung einzigartig, die spezifische Vorteile in Forschungsumgebungen bietet, wie z. B. verbesserte Tracer- und Analysefunktionen .
Eigenschaften
IUPAC Name |
5-(aminomethyl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-4-9-3-5(2-7)6(8)10-4/h3H,2,7H2,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOHTVFCSKFMLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40241713 | |
| Record name | 2-Methyl-4-amino-5-aminomethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40241713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95-02-3 | |
| Record name | 4-Amino-2-methyl-5-pyrimidinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4-amino-5-aminomethylpyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-amino-5-aminomethyl-2-methylpyrimidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03204 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Methyl-4-amino-5-aminomethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40241713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-2-methylpyrimidine-5-methylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.168 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINO-2-METHYL-5-PYRIMIDINEMETHANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU1UNR0P28 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate](/img/structure/B11907.png)


![3-(4-benzhydrylpiperazin-1-yl)-N-[3-(dimethylamino)phenyl]propanamide;trihydrochloride](/img/structure/B11913.png)


![2-[2,3-bis(2-acetyloxyethoxy)propoxy]ethyl acetate](/img/structure/B11918.png)

